molecular formula C21H21FN4O3S B3398688 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine CAS No. 1021257-40-8

3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

Cat. No. B3398688
CAS RN: 1021257-40-8
M. Wt: 428.5 g/mol
InChI Key: BKQYZDYOIQEYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine, also known as JNJ-40411813, is a novel small molecule that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and its unique chemical structure makes it a potential candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the activity of serotonin receptors in the brain. This modulation can lead to an increase in the release of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include an increase in the release of dopamine and acetylcholine, as well as an improvement in cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is its unique chemical structure, which makes it a potential candidate for further investigation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in laboratory experiments.

Future Directions

There are a number of future directions for the study of 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine. One potential avenue of research is the investigation of the compound's potential use in the treatment of Alzheimer's disease. Another area of research could be the development of more water-soluble derivatives of the compound, which could improve its efficacy in laboratory experiments. Additionally, further studies could be conducted to better understand the mechanism of action of 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine and its potential therapeutic applications in other neurological disorders.

Scientific Research Applications

3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have a high affinity for serotonin 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood, cognition, and behavior.

properties

IUPAC Name

3-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c1-29-20-8-3-2-7-18(20)19-9-10-21(24-23-19)25-11-13-26(14-12-25)30(27,28)17-6-4-5-16(22)15-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQYZDYOIQEYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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